molecular formula C12H18O3 B8612261 (3,4-Dimethoxy-5-propylphenyl)methanol CAS No. 99423-91-3

(3,4-Dimethoxy-5-propylphenyl)methanol

Cat. No. B8612261
CAS RN: 99423-91-3
M. Wt: 210.27 g/mol
InChI Key: PIWRUZULPJJKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxy-5-propylphenyl)methanol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethoxy-5-propylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxy-5-propylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99423-91-3

Product Name

(3,4-Dimethoxy-5-propylphenyl)methanol

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3,4-dimethoxy-5-propylphenyl)methanol

InChI

InChI=1S/C12H18O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h6-7,13H,4-5,8H2,1-3H3

InChI Key

PIWRUZULPJJKJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)CO)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,4-dimethoxy-5-propylbenzaldehyde (11 g) and sodium borohydride (2 g) in 2-propanol (100 ml) was stirred at room temperature for 2 hours. The mixture was quenched with 2N HCl (200 ml) and extracted with ethyl acetate. The organic phase was separated, washed with brine, dried over MgSO4, filtered and evaporated to leave a yellow oil which was purified by Kugelrohr bulb to bulb distillation at 1 mm Hg air bath temperature 150° to give the sub-title compound as a colorless oil (8 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3,4-dimethoxy-5-propylbenzoic acid methyl ester (Example 1, Step 4, 6.0 g, 25.2 mmol) in DCM (400 mL) at −78° C. was added DIBAH (1.0 M in toluene, 76 mL, 76 mmol). The reaction mixture was stirred at −78° C. for 30 min then quenched with EtOAc (50 mL). The quenched reaction was warmed to room temperature then treated with 1:1 saturated aqueous potassium tartrate/saturated aqueous sodium bicarbonate (400 mL). The biphasic mixture was stirred vigorously for 30 min then the layers separated. The aqueous layer was extracted with EtOAc (300 mL), then the combined organic layer was dried over MgSO4, and concentrated to give 3,4-dimethoxy-5-propylbenzylalcohol (5.42 g, 100% yield). The product was used without further purification.
Name
methyl 3,4-dimethoxy-5-propylbenzoic acid methyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.